molecular formula C20H15Cl2FO2S B3035181 1,1-bis(4-chlorophenyl)-2-(4-fluorobenzenesulfinyl)ethan-1-ol CAS No. 303152-27-4

1,1-bis(4-chlorophenyl)-2-(4-fluorobenzenesulfinyl)ethan-1-ol

Cat. No.: B3035181
CAS No.: 303152-27-4
M. Wt: 409.3 g/mol
InChI Key: NQLMFYOZGSVABW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Bis(4-chlorophenyl)-2-(4-fluorobenzenesulfinyl)ethan-1-ol (CAS: 303152-19-4) is a chlorinated aromatic compound with a molecular formula of C₂₀H₁₅Cl₂FOS and a molecular weight of 393.30 g/mol . Its structure features two 4-chlorophenyl groups attached to a central carbon, a hydroxyl group, and a 4-fluorobenzenesulfinyl (-SO-C₆H₄F) moiety.

Properties

IUPAC Name

1,1-bis(4-chlorophenyl)-2-(4-fluorophenyl)sulfinylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2FO2S/c21-16-5-1-14(2-6-16)20(24,15-3-7-17(22)8-4-15)13-26(25)19-11-9-18(23)10-12-19/h1-12,24H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLMFYOZGSVABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CS(=O)C2=CC=C(C=C2)F)(C3=CC=C(C=C3)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401136266
Record name 4-Chloro-α-(4-chlorophenyl)-α-[[(4-fluorophenyl)sulfinyl]methyl]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401136266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303152-27-4
Record name 4-Chloro-α-(4-chlorophenyl)-α-[[(4-fluorophenyl)sulfinyl]methyl]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303152-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-α-(4-chlorophenyl)-α-[[(4-fluorophenyl)sulfinyl]methyl]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401136266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-bis(4-chlorophenyl)-2-(4-fluorobenzenesulfinyl)ethan-1-ol typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the ethan-1-ol backbone: This can be achieved through a Grignard reaction, where a suitable Grignard reagent reacts with an appropriate carbonyl compound.

    Introduction of the 4-chlorophenyl groups: This step involves the use of Friedel-Crafts alkylation or acylation reactions to attach the 4-chlorophenyl groups to the ethan-1-ol backbone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,1-bis(4-chlorophenyl)-2-(4-fluorobenzenesulfinyl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The compound can be reduced to remove the sulfinyl group, converting it to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: m-chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)

Major Products

    Oxidation: Formation of sulfone derivatives

    Reduction: Formation of sulfide derivatives

    Substitution: Formation of various substituted aromatic compounds

Scientific Research Applications

1,1-bis(4-chlorophenyl)-2-(4-fluorobenzenesulfinyl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-bis(4-chlorophenyl)-2-(4-fluorobenzenesulfinyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfinyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dicofol (2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethan-1-ol)

  • Structure: Shares the bis(4-chlorophenyl)ethanol backbone but replaces the sulfinyl group with a trichloromethyl (-CCl₃) group .
  • Molecular Weight : 370.49 g/mol (vs. 393.30 for the target compound) .
  • However, its trichloromethyl group contributes to environmental persistence and toxicity concerns .
  • Bioaccumulation : Dicofol and its analogs (e.g., DDT, DDE) bioaccumulate in adipose tissue, with half-lives up to 12 years . The sulfinyl group in the target compound may alter its metabolic stability and reduce bioaccumulation compared to dicofol.

1,1-Bis(4-chlorophenyl)-2-(4-methoxybenzenesulfonyl)ethan-1-ol

  • Structure : Features a sulfonyl (-SO₂-C₆H₄OCH₃) group instead of sulfinyl (-SO-C₆H₄F) .
  • Molecular Weight : 437.33 g/mol (vs. 393.30 for the target compound) .
  • The methoxy substituent further modifies electronic properties, which could influence receptor binding in pharmacological applications.

1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-ol

  • Structure : Contains a sulfanyl (-S-C₆H₄Cl) group instead of sulfinyl .
  • Molecular Weight : 409.76 g/mol .
  • Reactivity : Sulfanyl groups are prone to oxidation, forming sulfinyl or sulfonyl derivatives. This reactivity suggests that the sulfinyl group in the target compound could arise from controlled oxidation of sulfanyl precursors.

2-(4-Chlorobenzenesulfinyl)-1,1-diphenylethan-1-ol

  • Structure : Shares the sulfinyl group but replaces bis(4-chlorophenyl) with diphenyl groups .
  • Molecular Weight : 356.86 g/mol .

Key Physical Data

Compound Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C)
Target Compound 393.30 -SO-C₆H₄F, -OH Not reported
Dicofol 370.49 -CCl₃ Not reported
1,1-Bis(4-ClPh)-2-(4-MeO-SO₂-Ph)ethanol 437.33 -SO₂-C₆H₄OCH₃ 645.8 (predicted)

Polarity and Solubility

  • Sulfonyl derivatives (e.g., ) exhibit higher polarity due to the SO₂ group, while sulfanyl analogs (e.g., ) are more lipophilic .

Biological Activity

1,1-bis(4-chlorophenyl)-2-(4-fluorobenzenesulfinyl)ethan-1-ol, also known by its CAS number 303152-27-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological effects.

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their function. The presence of fluorine atoms enhances binding affinity and stability, making it a candidate for therapeutic applications.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammatory markers in vitro, indicating a possible role in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduction of inflammatory markers
Enzyme inhibitionInteraction with enzyme active sites

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Cancer Cell Line Study : In vitro studies using breast cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in significant reductions in cell viability and increased apoptosis markers.
  • Inflammation Model : An animal model of inflammation showed that administration of the compound led to decreased levels of pro-inflammatory cytokines and improved clinical scores.

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of this compound. Modifications to the chlorophenyl and fluorobenzenesulfinyl groups have been explored to enhance efficacy and reduce toxicity.

Comparative Analysis

Comparative studies with similar compounds indicate that the unique structural features of this compound contribute to its distinct biological profile.

Table 2: Comparison with Similar Compounds

Compound NameBiological ActivityKey Differences
1,1’-Biphenyl, 4,4’-bis[(4-fluorophenyl)sulfonyl]Moderate anticancer effectsLacks hydroxyl group
Bis(4-fluorophenyl) sulfoneAnti-inflammatory activityNo sulfinyl group

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-bis(4-chlorophenyl)-2-(4-fluorobenzenesulfinyl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
1,1-bis(4-chlorophenyl)-2-(4-fluorobenzenesulfinyl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.